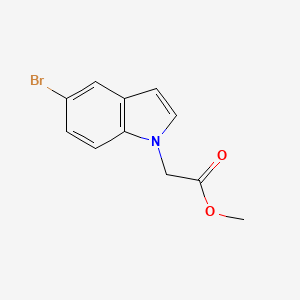

methyl 2-(5-bromoindol-1-yl)acetate

Beschreibung

Methyl 2-(5-bromoindol-1-yl)acetate is an indole-derived ester featuring a bromine atom at the 5-position of the indole ring and a methyl acetate group attached to the indole nitrogen (N1). The bromine substituent enhances electrophilic reactivity, making it a valuable intermediate for further functionalization, such as cross-coupling reactions. The methyl ester group contributes to its lipophilicity, influencing solubility and bioavailability.

Eigenschaften

Molekularformel |

C11H10BrNO2 |

|---|---|

Molekulargewicht |

268.11 g/mol |

IUPAC-Name |

methyl 2-(5-bromoindol-1-yl)acetate |

InChI |

InChI=1S/C11H10BrNO2/c1-15-11(14)7-13-5-4-8-6-9(12)2-3-10(8)13/h2-6H,7H2,1H3 |

InChI-Schlüssel |

QWMPXNAFPJRQGW-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)CN1C=CC2=C1C=CC(=C2)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(5-bromoindol-1-yl)acetate typically involves the bromination of an indole derivative followed by esterification. One common method starts with the bromination of 1H-indole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The resulting 5-bromo-1H-indole is then reacted with methyl chloroacetate in the presence of a base such as potassium carbonate or sodium hydride to yield methyl 2-(5-bromoindol-1-yl)acetate .

Industrial Production Methods

In an industrial setting, the production of methyl 2-(5-bromoindol-1-yl)acetate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the bromination and esterification steps, making the process more efficient and scalable .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (5-bromo-1H-indol-1-yl)acetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

Substitution: Formation of 5-substituted indole derivatives.

Oxidation: Formation of indole-2,3-diones.

Reduction: Formation of indoline derivatives.

Coupling: Formation of biaryl or styrene derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl (5-bromo-1H-indol-1-yl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and antiviral properties.

Medicine: Investigated for its role in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.

Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Wirkmechanismus

The mechanism of action of methyl 2-(5-bromoindol-1-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, indole derivatives are known to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare methyl 2-(5-bromoindol-1-yl)acetate with structurally related indole derivatives, focusing on substituents, molecular properties, synthesis, and biological activities.

Key Comparative Insights

Ester vs. Acid Groups: Methyl/ethyl esters (e.g., title compound) exhibit higher membrane permeability than carboxylic acid derivatives (e.g., 5-bromoindole-3-acetic acid), which are more water-soluble but less bioavailable . Functional Group Diversity: The oxo group in methyl 2-(5-fluoro-1H-indol-3-yl)-2-oxoacetate introduces a reactive ketone, enabling condensation reactions absent in the title compound .

Synthetic Methodologies The title compound’s synthesis likely parallels that of ethyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate, where indole alkylation with methyl bromoacetate occurs under basic conditions (e.g., K₂CO₃) . Amino-substituted analogs (e.g., methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate) require protective strategies to avoid side reactions during esterification .

Structural and Supramolecular Features

- Crystallographic studies of related compounds (e.g., ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate) reveal offset π-π interactions and hydrogen bonding, which stabilize crystal packing. The title compound’s bromine may induce similar intermolecular halogen bonding .

- Steric effects from substituents (e.g., 2-methyl in ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate) reduce conformational flexibility, impacting molecular recognition .

Biological Relevance Fluorinated analogs demonstrate neuroprotective effects, whereas brominated derivatives (like the title compound) are often prioritized for their versatility in Suzuki-Miyaura couplings to generate biaryl structures . Amino-functionalized variants (e.g., methyl 2-amino-2-(5-bromo-1H-indol-3-yl)acetate) are emerging in prodrug design due to their ability to form pH-sensitive conjugates .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.